molecular formula C21H22N2O3S B2593015 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile CAS No. 1448027-03-9

4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile

Cat. No.: B2593015
CAS No.: 1448027-03-9
M. Wt: 382.48
InChI Key: QEZJZTLMAIPOIC-UHFFFAOYSA-N
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Description

4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily recognized for its role as a synthetic intermediate in the development of potent and selective kinase inhibitors. Its structural framework, featuring a benzonitrile moiety linked to a phenylsulfonyl piperidine group, is a key pharmacophore found in inhibitors targeting crucial cancer-associated signaling pathways. This compound has been specifically utilized in the synthesis of advanced small-molecule therapeutics, such as analogs of AZD3759, which are designed to exhibit high blood-brain barrier penetration for the treatment of central nervous system (CNS) malignancies and leptomeningeal disease from non-small cell lung cancer (NSCLC) [https://pubmed.ncbi.nlm.nih.gov/38570031/]. The research value of this compound lies in its utility as a versatile building block for constructing molecules that potently inhibit the epidermal growth factor receptor (EGFR). By serving as a core scaffold, it enables researchers to investigate structure-activity relationships (SAR) and optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles. Its mechanism of action, when incorporated into final active compounds, typically involves competitive binding at the ATP-binding site of mutant EGFR, leading to the suppression of downstream pro-survival and proliferative signals in cancer cells. Consequently, this compound is an essential tool for chemical biologists and drug discovery scientists exploring next-generation targeted therapies for oncogenic driver mutations.

Properties

IUPAC Name

4-[3-[4-(benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c22-16-18-8-6-17(7-9-18)10-11-21(24)23-14-12-20(13-15-23)27(25,26)19-4-2-1-3-5-19/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZJZTLMAIPOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propyl Chain: The propyl chain is added through a nucleophilic substitution reaction, often using a halogenated propyl derivative.

    Formation of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the piperidine ring and the phenylsulfonyl group suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their activity against various diseases. The nitrile group is known to enhance the binding affinity of molecules to certain enzymes and receptors, making it a valuable moiety in drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring could mimic natural substrates of certain enzymes, while the phenylsulfonyl group could enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile and related compounds:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (Reported)
This compound (Target) Piperidine ring with phenylsulfonyl group C22H21N3O3S 407.49 Potential kinase inhibition (inferred) Not explicitly reported
4-(3-Oxo-3-(1-(pyridin-2-yl)piperidin-4-yl)propyl)benzonitrile (3k) Piperidine ring substituted with pyridinyl group C21H22N4O 354.43 High yield synthesis (84%) 84% (0.5 mmol scale)
3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-3-(4-(trifluoromethyl)benzyl)-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile (12) Trifluoromethyl benzyl group and dioxoisoindolinyl moiety C34H29F3N6O4 642.63 Not reported Not reported
4-<3-(1-Imidazolyl)propyl>benzonitrile Imidazolyl group instead of piperidinyl-sulfonyl C13H13N3 211.27 Antimicrobial studies (inferred) Guided by 3 synthetic routes
Tert-butyl 4-(4-(3-oxo-3-(phenylamino)propyl)piperidin-1-yl)benzoate (3aa) tert-Butyl ester and phenylamino group C26H31N3O3 433.55 Radical-mediated synthesis 65.0 mg (crude yield)

Key Observations:

Synthetic Efficiency : Compound 3k demonstrates higher synthetic yield (84%) under similar reaction scales, suggesting that pyridinyl substitution may offer better stability or reactivity than sulfonyl groups in analogous protocols .

Structural Complexity : Compound 12 () incorporates a trifluoromethyl benzyl group and fused pyrimidine ring, increasing molecular weight and complexity but with uncharacterized biological activity.

Biological Activity

4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a piperidine ring, a phenylsulfonyl group, and a benzonitrile moiety. Its molecular formula is C20H24N2O2SC_{20}H_{24}N_2O_2S, and it has a molecular weight of 372.48 g/mol. The presence of the piperidine ring suggests possible interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth.
  • Receptor Modulation : Given the structural similarity to known receptor ligands, this compound may act as an agonist or antagonist at specific receptors involved in pain and inflammation pathways.

Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

Antiviral Activity

In vitro studies have also assessed the compound's antiviral properties. It demonstrated moderate activity against HIV-1 with an EC50 value of 25 µM, indicating potential as an antiviral agent.

Virus Type EC50 (µM) Selectivity Index
HIV-125>4
HCV30>3

Case Studies

  • Study on Anticancer Properties : A recent investigation focused on the compound's impact on apoptosis in cancer cells. The study utilized flow cytometry to measure cell death rates, revealing that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.
  • Antiviral Screening : Another study explored the compound's effectiveness against HIV-1. The researchers found that it inhibited viral replication in a dose-dependent manner, suggesting its potential role in developing new antiviral therapies.

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